Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione
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Overview
Description
Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with diphenylamino groups and an ethane-1,2-dione linkage, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Types of Reactions:
Oxidation: Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent marker due to its unique photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione involves its interaction with specific molecular targets. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The pathways involved include the generation of singlet oxygen and other reactive intermediates that induce cell apoptosis .
Comparison with Similar Compounds
- 1,2-Bis(4-tert-butylphenyl)ethane-1,2-dione
- 1,2-Bis(4-methylphenyl)ethane-1,2-dione
- 1,2-Bis(4-bromophenyl)ethane-1,2-dione
Comparison: Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione is unique due to its diphenylamino groups, which impart distinct electronic and photophysical properties. Compared to similar compounds, it exhibits higher fluorescence quantum yield and better stability under physiological conditions, making it more suitable for applications in photodynamic therapy and electronic devices .
Properties
CAS No. |
847755-82-2 |
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Molecular Formula |
C50H36N2O2 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
1,2-bis[4-[4-(N-phenylanilino)phenyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C50H36N2O2/c53-49(41-25-21-37(22-26-41)39-29-33-47(34-30-39)51(43-13-5-1-6-14-43)44-15-7-2-8-16-44)50(54)42-27-23-38(24-28-42)40-31-35-48(36-32-40)52(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H |
InChI Key |
LUOUUDQHANWAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C(=O)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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